A Technical Guide to 2-Methoxyethanethioamide: Properties, Synthesis, and Applications
A Technical Guide to 2-Methoxyethanethioamide: Properties, Synthesis, and Applications
Abstract: This document provides an in-depth technical examination of 2-Methoxyethanethioamide, a thioamide-containing organic compound. It details the molecule's structural and physicochemical properties, offers a comprehensive synthesis and purification protocol, explores its chemical reactivity with mechanistic insights, and discusses its potential applications, particularly within the field of medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug discovery professionals seeking a thorough understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
2-Methoxyethanethioamide is an organic molecule featuring a primary thioamide functional group and a methoxy ether moiety. The presence of the thioamide group, a bioisosteric analogue of the common amide bond, imparts unique chemical and physical properties that are of significant interest in synthetic and medicinal chemistry.[1][2]
Chemical Structure Analysis
The structure consists of a two-carbon chain substituted with a methoxy group (-OCH₃) at the 2-position and a primary thioamide group (-C(S)NH₂) at the 1-position. The thioamide functional group is planar, and its C-N bond has a higher degree of double bond character compared to its amide counterpart due to the larger contribution of resonance.[1]
Caption: 2D Structure of 2-Methoxyethanethioamide.
Physicochemical Data Summary
The fundamental properties of 2-Methoxyethanethioamide are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₃H₇NOS | [3] |
| IUPAC Name | 2-methoxyethanethioamide | [3] |
| Molecular Weight | 105.16 g/mol | PubChem |
| CAS Number | 15536-75-1 | [3] |
| Appearance | (Predicted) White to off-white solid | General Knowledge |
| C=S Bond Length | ~1.71 Å | [4] |
| C=O Bond Length (Amide) | ~1.23 Å | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Methoxyethanethioamide. The thioamide functional group presents characteristic spectral features.[5]
| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | ~3.3 ppm (s, 3H, -OCH₃) ; ~3.6 ppm (t, 2H, -CH₂O-) ; ~2.8 ppm (t, 2H, -CH₂CS-) ; ~7.5-8.5 ppm (br s, 2H, -NH₂) | Protons adjacent to the electronegative oxygen atom are deshielded. The thioamide protons are typically broad and downfield.[6][7][8] |
| ¹³C NMR | ~200-210 ppm (-C=S) ; ~70 ppm (-CH₂O-) ; ~59 ppm (-OCH₃) ; ~40 ppm (-CH₂CS-) | The thiocarbonyl carbon is significantly deshielded and appears far downfield, a hallmark of thioamides.[5] |
| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch) ; ~1120 cm⁻¹ (C=S stretch) | The C=S stretch is weaker and at a lower frequency than the C=O stretch (~1660 cm⁻¹) of a corresponding amide. |
| Mass Spectrometry | [M+H]⁺ = 106.0321 | High-resolution mass spectrometry provides the exact mass for formula confirmation. |
Synthesis and Purification
The synthesis of thioamides can be achieved through various methods, with the most common being the thionation of a corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[9] Another viable route is the reaction of a nitrile with a source of hydrogen sulfide.[10]
Recommended Synthetic Route: Thionation of 2-Methoxyacetamide
The thionation of the readily available precursor, 2-methoxyacetamide, using Lawesson's reagent is a reliable and high-yielding method.
Causality Behind Experimental Choices:
-
Lawesson's Reagent: Chosen for its superior solubility in organic solvents and generally cleaner reactions compared to P₄S₁₀.
-
Anhydrous Toluene: Used as a solvent to prevent hydrolysis of the thionating agent and the product. The reaction is often run at elevated temperatures to ensure sufficient reaction kinetics.
-
Inert Atmosphere (Argon/Nitrogen): While not strictly always necessary, it is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially at high temperatures.
Detailed Experimental Protocol
Reaction: 2-Methoxyacetamide + Lawesson's Reagent → 2-Methoxyethanethioamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 2-methoxyacetamide (1.0 eq).
-
Reagent Addition: Add anhydrous toluene via syringe to create a ~0.5 M solution. To this stirring solution, add Lawesson's reagent (0.5 eq) portion-wise. Note: The stoichiometry is 0.5 eq of Lawesson's reagent as it contains two P=S moieties.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Purification and Characterization Workflow
Caption: Workflow for the synthesis and validation of 2-Methoxyethanethioamide.
Chemical Reactivity and Mechanistic Considerations
The thioamide functional group is a versatile synthon in organic chemistry, exhibiting reactivity that is distinct from its amide analogue.[11] The sulfur atom is more nucleophilic and the thiocarbonyl carbon is more electrophilic than their oxygen-containing counterparts.[5][12]
Key Reactions
-
S-Alkylation: The sulfur atom is readily alkylated by electrophiles like alkyl halides to form thioimidate salts, which are useful intermediates for further transformations.
-
Hydrolysis: Thioamides can be hydrolyzed back to amides, often facilitated by salts of soft metals like silver(I) or mercury(II) that have a high affinity for sulfur.[10]
-
Reduction: The C=S bond can be reduced to a methylene group (CH₂) using reducing agents like Raney Nickel, although this often requires stoichiometric amounts of the reagent.[10]
-
Heterocycle Formation: Thioamides are crucial building blocks for the synthesis of sulfur-containing heterocycles, such as thiazoles and thiophenes.[11][13] For example, reaction with α-haloketones can lead to the formation of a thiazole ring.
Mechanistic Insight: The Thioamide as a Bioisostere
In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties is known as bioisosterism.[1] The thioamide is a classic bioisostere of the amide bond.[2][14]
Key Differences Driving Utility:
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur) compared to amides.[14] This can subtly alter interactions with biological targets like enzymes or receptors.
-
Lipophilicity: The larger, less electronegative sulfur atom increases the lipophilicity of the molecule compared to an amide, which can improve membrane permeability and affect pharmacokinetic properties.[4]
-
Metabolic Stability: The thioamide bond can exhibit different susceptibility to enzymatic hydrolysis (e.g., by proteases) compared to an amide bond, potentially increasing the metabolic stability and half-life of a drug candidate.[1][4]
-
Conformation: The C-N bond in a thioamide has a higher rotational barrier than in an amide, leading to a more rigid structure which can be advantageous for locking a molecule into a bioactive conformation.[1]
Applications in Drug Development
The unique properties of the thioamide group make it a valuable tool in drug design.[15][16] While 2-Methoxyethanethioamide itself is not a known therapeutic agent, its core structure represents a scaffold that can be incorporated into more complex molecules.
-
Peptidomimetics: Replacing an amide bond in a peptide backbone with a thioamide can enhance stability against proteolytic degradation and improve bioavailability.[1][14]
-
Prodrug Strategies: Some thioamide-containing drugs, like the antitubercular agent ethionamide, are prodrugs that are metabolically activated in vivo to their active form.[15]
-
Heterocyclic Scaffolds: As a precursor to heterocycles like thiazoles, 2-Methoxyethanethioamide can serve as a starting material for building core structures found in many approved drugs.[17]
-
Modulation of Pharmacokinetics: The introduction of a thioamide can be a deliberate strategy to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[4] For instance, replacing an amide with a thioamide has been shown to improve the pharmacokinetic properties of certain protease inhibitors.[4]
Handling and Safety
As with any chemical reagent, 2-Methoxyethanethioamide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. Thioamides should be considered potentially toxic and handled with care.
Conclusion
2-Methoxyethanethioamide is a valuable chemical entity characterized by the unique reactivity and properties of its thioamide functional group. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. For drug development professionals, the thioamide moiety, as exemplified in this molecule, represents a key strategic element for bioisosteric replacement, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of therapeutic candidates.
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